5-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine
描述
5-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine is a brominated heterocyclic compound featuring a fused pyrazole-pyridine core. The structure includes a bromine atom at position 5 and a methyl group at position 2, which influence its physicochemical and biological properties. Pyrazolo[3,4-c]pyridines are valued in medicinal chemistry due to their versatility as intermediates for drug discovery, particularly in neurological and oncological applications .
属性
IUPAC Name |
5-bromo-2-methylpyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-11-4-5-2-7(8)9-3-6(5)10-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWRZVABCUAXDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(N=CC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyrazole and 2,3-dichloropyridine.
Bromination: The bromination of 2-methylpyrazole is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Cyclization: The brominated intermediate undergoes cyclization with 2,3-dichloropyridine under basic conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques like recrystallization and chromatography.
化学反应分析
Types of Reactions
5-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura and Heck reactions, where the bromine atom is replaced by a different aryl or vinyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 5-amino-2-methyl-2H-pyrazolo[3,4-c]pyridine derivative.
科学研究应用
Medicinal Chemistry
5-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine is primarily explored as a scaffold for designing inhibitors targeting tropomyosin receptor kinases (TRKs). These kinases are crucial in regulating cell proliferation and differentiation pathways, particularly in cancer. The compound's mechanism of action involves binding to the kinase domain of TRKs, inhibiting their phosphorylation, and disrupting downstream signaling pathways such as Ras/Erk, phospholipase C-gamma (PLC-γ), and phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) .
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties. It exhibits significant antibacterial activity against various strains, including Staphylococcus aureus and Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values indicate its effectiveness comparable to established antibiotics:
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 15 ± 0.82 | 0.25 | 0.5 |
| Klebsiella pneumoniae | 14 ± 0.75 | 0.25 | 0.5 |
These findings suggest its potential as a lead compound for developing new antimicrobial agents .
Neuroprotective Effects
The compound is also being investigated for its neuroprotective effects, with studies indicating its influence on neurotrophic pathways. This activity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antitubercular Activity
A recent study evaluated derivatives of pyrazolo[3,4-c]pyridine against Mycobacterium tuberculosis. Certain substitutions on the pyrazolo ring enhanced activity against resistant strains, indicating potential for new tuberculosis treatments .
Cancer Research
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by targeting TRKs. This inhibition leads to reduced cell proliferation and increased apoptosis in cancerous cells .
Pharmacokinetics
Pharmacokinetic studies reveal that this compound exhibits favorable plasma stability with low inhibitory activity towards cytochrome P450 isoforms, except CYP2C9. This profile suggests a lower risk for drug-drug interactions, enhancing its suitability for further development in therapeutic applications .
作用机制
The mechanism of action of 5-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors, modulating signal transduction pathways involved in cell proliferation, differentiation, and survival.
相似化合物的比较
Table 1: Key Structural Analogs of 5-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine
Key Observations :
- Substituent Position : The placement of bromine and methyl groups significantly alters reactivity and bioactivity. For example, 5-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine (methyl at C3) is used in synthesizing kinase inhibitors, whereas the 2-methyl isomer may exhibit distinct binding properties due to steric effects .
- Halogen Diversity : Iodo-substituted derivatives (e.g., 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine) enable diverse cross-coupling reactions, expanding utility in medicinal chemistry .
Key Findings :
- Synthetic Flexibility : Bromine at C5 facilitates further functionalization via Suzuki or Ullmann couplings, while methyl groups enhance metabolic stability .
Physicochemical Properties
- Lipophilicity: Methyl groups increase logP values, improving membrane permeability. For example, 5-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine has higher lipophilicity than non-methylated analogs .
- Photostability: Pyrazolo[3,4-c]pyridines exhibit moderate photostability, but bromine may reduce UV degradation compared to non-halogenated derivatives .
生物活性
5-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazolo-pyridine structure with the following characteristics:
- Molecular Formula : CHBrN
- Molecular Weight : Approximately 212.05 g/mol
- Physical State : Light-yellow solid, soluble in various organic solvents
This compound primarily acts as an inhibitor of tropomyosin receptor kinases (TRKs), which are critical in various signaling pathways related to cell proliferation and differentiation.
Target Pathways
- TRKs Inhibition : The compound binds to the kinase domain of TRKs, inhibiting their phosphorylation and activation of downstream signaling pathways such as:
- Ras/Erk
- Phospholipase C-gamma (PLC-γ)
- Phosphoinositide 3-kinase (PI3K/Akt)
This mode of action leads to decreased cellular proliferation and differentiation, making it a candidate for cancer treatment .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including HeLa and HCT116 cells. The compound shows IC values indicating potent inhibition of cell proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess antibacterial and antifungal activities, although further research is needed to establish its effectiveness in clinical settings .
Pharmacokinetics
Pharmacokinetic studies reveal that this compound has good plasma stability. It exhibits low inhibitory activity towards cytochrome P450 isoforms, except for CYP2C9, suggesting a favorable profile for further development as a therapeutic agent.
Case Studies
- Inhibition of TRKs : A study demonstrated that the compound effectively inhibited TRK activity in cellular assays, leading to reduced signaling through the Ras/Erk pathway. This was associated with decreased tumor growth in xenograft models.
- Antimicrobial Testing : In another study, the compound was tested against a panel of bacterial strains and exhibited promising results against both Gram-positive and Gram-negative bacteria.
Summary of Research Findings
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Significant inhibition of HeLa and HCT116 cell lines; IC values indicating potency. |
| TRK Inhibition | Effective inhibition of TRK signaling pathways leading to reduced cell proliferation. |
| Antimicrobial Activity | Promising antibacterial and antifungal properties observed in preliminary tests. |
常见问题
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A reductive amination approach using sodium cyanoborohydride under reflux in methanol is a viable strategy, as demonstrated for structurally similar bromopyridine derivatives (e.g., 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine) . Optimization involves adjusting stoichiometry, solvent polarity, and reaction duration. For regioselective bromination, protocols using N-bromosuccinimide (NBS) with directing groups (e.g., methyl) can enhance selectivity, as seen in pyrazolo-pyridine systems .
| Key Parameters | Optimization Strategies |
|---|---|
| Temperature | Reflux (70–80°C) for 3–6 hours |
| Catalyst | NaBH3CN (1.1 equiv.) |
| Solvent | Methanol or ethanol |
| Purification | Recrystallization in ethanol |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methyl at 2-position, bromine at 5-position). Aromatic protons in pyrazolo-pyridine cores typically resonate at δ 7.5–8.5 ppm .
- X-ray Crystallography : Resolves hydrogen bonding networks (e.g., N–H···N interactions) and confirms regiochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺: ~242.0 Da).
- IR Spectroscopy : Detects functional groups (e.g., C-Br stretch at ~550 cm⁻¹) .
Advanced Research Questions
Q. How can researchers address contradictions between NMR and X-ray data when confirming the structure of derivatives?
- Methodological Answer : Dynamic effects in solution (NMR) vs. static solid-state (X-ray) may cause discrepancies. For example, hydrogen positions in crystal structures (via X-ray) may differ from averaged NMR signals. Cross-validate using 2D NMR (COSY, NOESY) to resolve spatial proximities and DFT calculations to model electronic environments .
Q. What strategies ensure regioselective bromination in pyrazolo[3,4-c]pyridine systems?
- Methodological Answer :
- Directing Groups : Methyl or methoxy groups at specific positions (e.g., 2-methyl) direct bromination to the 5-position via steric/electronic effects .
- Catalytic Systems : Use Lewis acids (e.g., FeCl₃) to enhance selectivity in halogenation reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at electron-rich sites.
Q. How does the 2-methyl group influence hydrogen bonding and crystal packing?
- Methodological Answer : The methyl group introduces steric hindrance, reducing intermolecular N–H···N interactions compared to unmethylated analogs. In crystallographic studies, this results in looser packing and altered unit cell parameters. For example, in related compounds, methyl groups shorten C–H···π contacts (e.g., 2.50 Å vs. 2.70 Å in unmethylated systems) .
Q. How do structural modifications at the 5-bromo and 2-methyl positions affect biological activity?
- Methodological Answer :
-
5-Bromo : Enhances electrophilicity for cross-coupling (e.g., Suzuki reactions) in drug discovery. Bromine’s size and lipophilicity improve target binding in kinase inhibitors .
-
2-Methyl : Increases metabolic stability by blocking oxidative sites. In SAR studies, methyl groups at the 2-position improve IC₅₀ values by 3–5-fold in enzyme assays .
Modification Biological Impact Example Application 5-Bromo Enhanced binding affinity Kinase inhibitors 2-Methyl Improved metabolic stability Anticancer agents
Q. What are critical considerations when scaling up synthesis from milligram to gram quantities?
- Methodological Answer :
- Purification : Replace column chromatography with recrystallization or distillation for cost efficiency .
- Reagent Safety : Substitute NaBH3CN with safer alternatives (e.g., NaBH(OAc)₃) in large-scale reductive amination .
- Yield Optimization : Use flow chemistry for continuous processing of bromination steps .
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
